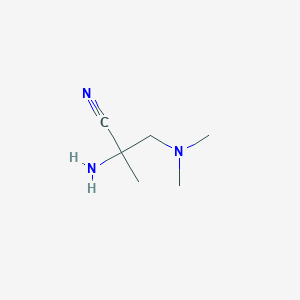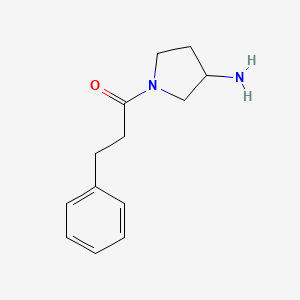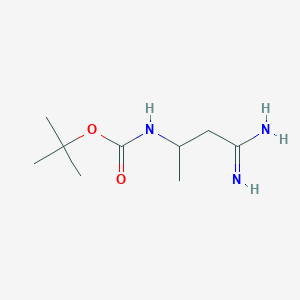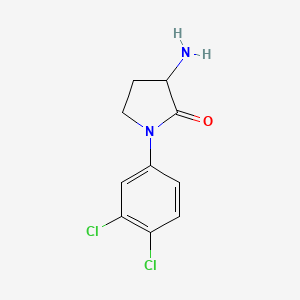![molecular formula C14H9BrN6 B1526917 6-((6-溴-1H-[1,2,3]三唑并[4,5-b]吡嗪-1-基)甲基)喹啉 CAS No. 956907-14-5](/img/structure/B1526917.png)
6-((6-溴-1H-[1,2,3]三唑并[4,5-b]吡嗪-1-基)甲基)喹啉
描述
“6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline” is a chemical compound with a molecular weight of 199.01 . It is a solid substance with a white to yellow powder to crystal appearance . The IUPAC name of this compound is 6-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine .
Physical And Chemical Properties Analysis
The compound has a boiling point of 197.5±50.0 C at 760 mmHg and a melting point of 209 C . It is stored at a temperature of 4C and protected from light .
科学研究应用
药物化学:c-Met 抑制
该化合物已在药物化学中被用于抑制 c-Met 受体,该受体与多种癌症有关。c-Met 受体是一种可以促进肿瘤生长和转移的蛋白质。 通过抑制该受体,该化合物可能为开发新的抗癌药物提供一条途径 .
神经学研究:GABA 调节
在神经学研究中,该化合物已显示出作为 GABA(γ-氨基丁酸)受体调节剂的潜力。 该应用意义重大,因为 GABA 受体参与调节整个神经系统的神经元兴奋性,调节这些受体是治疗癫痫和其他神经系统疾病的关键 .
用于生物成像的荧光探针
该化合物的独特结构使其可作为荧光探针。 荧光探针是生物成像中必不可少的工具,因为它们有助于实时可视化细胞内生物分子的位置、运动和相互作用 .
高分子化学:结构单元
由于其稳健且通用的结构,该化合物可作为高分子化学中的结构单元。 包含此类杂环化合物的聚合物可以表现出增强的性能,如热稳定性和电子电导率,这对材料科学有利 .
喹啉基吡唑的合成
该化合物是合成喹啉基吡唑的关键中间体,喹啉基吡唑因其药理特性而被广泛研究。 将这些合成的分子与典型药物进行比较以确定其疗效,这可能导致毒性更低、疗效更强的治疗剂 .
抗氧化和抗肿瘤活性
包括与该化合物相关的化合物在内的吡唑啉衍生物因其抗氧化和抗肿瘤活性而被研究。 这些活性对于开发针对氧化应激和不受控制的细胞生长引起的疾病的新疗法至关重要 .
安全和危害
The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .
属性
IUPAC Name |
6-[(5-bromotriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN6/c15-12-7-17-13-14(18-12)21(20-19-13)8-9-3-4-11-10(6-9)2-1-5-16-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETMPFPCEQBDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


















Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1526834.png)
![2-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526835.png)

![3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1526837.png)









![3-[(Propan-2-yl)(2,2,2-trifluoroethyl)amino]propan-1-ol](/img/structure/B1526857.png)